Product packaging for 5-Bromo-8-fluoro-2,6-dimethylquinoline(Cat. No.:)

5-Bromo-8-fluoro-2,6-dimethylquinoline

Cat. No.: B11862101
M. Wt: 254.10 g/mol
InChI Key: NYOATSZTHLWFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govresearchgate.net Recognized as a "privileged structure," its framework is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govtandfonline.com This versatility has made quinoline and its derivatives focal points in the design and synthesis of novel therapeutic agents. researchgate.net

The significance of the quinoline ring system stems from its ability to be functionalized at numerous positions, allowing for the fine-tuning of its pharmacological profile. nih.gov This adaptability has led to the development of quinoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others. nih.govresearchgate.netbenthamdirect.com For instance, several quinoline derivatives have been investigated as kinase inhibitors for cancer therapy, demonstrating the scaffold's utility in targeting specific biological pathways. tandfonline.combenthamdirect.com The ongoing exploration of new synthetic methods and the creation of quinoline hybrids—molecules combining a quinoline core with other bioactive moieties—further underscore its enduring importance in drug discovery and development. nih.govbohrium.com

Strategic Importance of Halogenation in Heterocyclic Systems

Halogenation, the introduction of halogen atoms such as fluorine, chlorine, bromine, or iodine, is a powerful and strategic tool in organic synthesis and medicinal chemistry. numberanalytics.com Incorporating halogens into heterocyclic systems like quinoline can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.commdpi.com This makes halogenation a key tactic for optimizing drug candidates and creating versatile synthetic intermediates. rsc.org

One of the primary advantages of halogenation is the modification of a compound's electronic properties and lipophilicity. For example, the strong C-F bond introduced by fluorination can enhance metabolic stability and binding affinity to biological targets. numberanalytics.com Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile "handles" for subsequent chemical transformations. mdpi.comrsc.org They are excellent leaving groups and are crucial for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental for building complex molecular architectures. rsc.org This strategic placement of a halogen allows for the late-stage functionalization of a molecule, providing efficient pathways to diverse derivatives. rsc.org The ability of halogens to control reaction pathways and introduce new functionalities solidifies their importance in the synthesis of advanced organic compounds. mdpi.com

Research Trajectories for Novel Quinolines with Diverse Substitution Patterns

Current research in quinoline chemistry is heavily focused on the synthesis of novel derivatives with diverse and complex substitution patterns to explore new chemical space and biological activities. bohrium.commdpi.com Scientists are moving beyond simple modifications and are developing sophisticated synthetic strategies to install multiple, varied functional groups onto the quinoline core. nih.gov This drive is motivated by the need for new therapeutic agents to combat drug resistance and treat a range of diseases. bohrium.com

Key research trajectories include:

Hybrid Molecule Synthesis: A prominent trend involves creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores, such as morpholine, pyrazole, or triazole. mdpi.comnih.gov This approach aims to develop compounds with dual-target mechanisms or enhanced potency. bohrium.com

Structure-Activity Relationship (SAR) Studies: Researchers are systematically synthesizing series of quinoline derivatives with varied substituents to conduct detailed SAR studies. nih.gov By correlating specific substitution patterns with biological activity, they can design more effective and selective molecules.

Computational and In Silico Design: The use of molecular docking and other computational tools is becoming increasingly integral to the design of new quinoline derivatives. nih.gov These methods help predict the binding of molecules to biological targets, guiding synthetic efforts toward compounds with a higher probability of success. researchgate.net

Development of Green Synthetic Methods: There is a growing emphasis on developing more efficient and environmentally friendly synthetic routes to quinoline derivatives, reflecting a broader trend in the chemical industry. researchgate.net

These research efforts are continually expanding the library of available quinoline compounds, leading to the identification of promising new candidates for various therapeutic applications, from anticancer to antimicrobial agents. nih.govresearchgate.net

Overview of Research Approaches for 5-Bromo-8-fluoro-2,6-dimethylquinoline

The synthesis of polysubstituted quinolines like this compound requires regioselective control to ensure the correct placement of each substituent. While specific literature detailing the synthesis of this exact molecule is sparse, established methodologies for analogous halogenated quinolines provide a clear blueprint for its potential preparation.

A plausible and widely used approach for constructing the quinoline core is the Doebner-von Miller reaction or similar cyclization strategies. This would likely involve the reaction of a appropriately substituted aniline (B41778) with an α,β-unsaturated carbonyl compound. For the target molecule, a potential precursor would be 2-bromo-5-fluoro-4-methylaniline , which would undergo an acid-catalyzed reaction with crotonaldehyde (B89634) to form the desired quinoline ring system. This method is analogous to the synthesis of related compounds like 8-bromo-2,6-dimethylquinoline.

An alternative strategy involves post-cyclization halogenation . In this approach, a 8-fluoro-2,6-dimethylquinoline (B11917232) precursor would first be synthesized. Subsequently, a regioselective bromination step would be employed to introduce the bromine atom at the C5 position. Directing this bromination to the desired position would be a critical challenge, potentially requiring specific catalysts or blocking groups.

The presence of both bromine and fluorine atoms makes this compound a valuable intermediate for further diversification. The bromine atom at the C5 position is particularly suited for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or other functional groups.

Physicochemical Data for Related Compounds:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Form
5-Bromo-8-fluoroquinolineC₉H₅BrFN226.05Solid
8-Bromo-5,6-dimethylquinolineC₁₁H₁₀BrN236.11-
8-Bromo-2,6-dimethylquinolineC₁₁H₁₀BrN236.11-

Data sourced from available chemical supplier information for analogous structures. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrFN B11862101 5-Bromo-8-fluoro-2,6-dimethylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

5-bromo-8-fluoro-2,6-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-5-9(13)11-8(10(6)12)4-3-7(2)14-11/h3-5H,1-2H3

InChI Key

NYOATSZTHLWFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)Br)C)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 8 Fluoro 2,6 Dimethylquinoline

Retrosynthetic Analysis and Strategic Disconnection

Retrosynthetic analysis of 5-Bromo-8-fluoro-2,6-dimethylquinoline reveals several plausible disconnection strategies, primarily centered on the classic methods of quinoline (B57606) synthesis. These approaches deconstruct the target molecule into more readily available or synthetically accessible precursors.

The most common and strategically sound disconnections break the bonds forming the pyridine (B92270) ring of the quinoline system. This leads to two main types of precursors: a substituted aniline (B41778) and a three-carbon carbonyl-containing unit. The specific substitution pattern of the target dictates the structure of these precursors.

For this compound, the substituents on the benzene (B151609) ring (5-Bromo, 8-fluoro, 6-methyl) must originate from a polysubstituted aniline precursor. The 2-methyl group on the pyridine ring must be provided by the carbonyl component. This leads to the following primary disconnection:

Target: this compound

Disconnection: C-N and C4-C4a bond cleavage (Doebner-von Miller or Skraup type).

Precursors:

A substituted aniline: 3-Bromo-6-fluoro-4-methylaniline . This precursor contains the necessary arrangement of substituents that, upon cyclization, will be correctly positioned in the final quinoline structure.

An α,β-unsaturated carbonyl compound: Crotonaldehyde (B89634) . This four-carbon aldehyde provides the atoms necessary to form the pyridine ring, including the methyl group at the C2 position.

Alternative disconnections based on other named reactions are also possible:

Friedländer Disconnection: This approach would involve a disconnection to a 2-amino-aryl ketone and a compound with an α-methylene group (e.g., acetone). The required precursor, 2-amino-5-bromo-X-fluoro-Y-methyl benzoyl derivative, is synthetically complex, making this a less direct route. researchgate.netijcce.ac.ireurekaselect.comorganic-chemistry.orgresearchgate.net

Combes Disconnection: This pathway disconnects the target into the substituted aniline and a β-diketone. researchgate.netwikipedia.orgcambridge.org For the target molecule, this would require reacting 3-Bromo-6-fluoro-4-methylaniline with acetylacetone (B45752). However, the standard Combes synthesis typically yields 2,4-disubstituted quinolines, which does not match the 2,6-dimethyl substitution pattern of the target. wikipedia.org Therefore, the Doebner-von Miller/Skraup approach represents the most direct and plausible synthetic strategy.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target quinoline is critically dependent on the efficient preparation of its key precursors, particularly the highly substituted aniline.

Synthesis of Substituted Anilines for Annulation Reactions

The key precursor identified through retrosynthesis is 3-Bromo-6-fluoro-4-methylaniline . The synthesis of this polysubstituted aniline requires a multi-step sequence involving strategic introduction of functional groups, paying close attention to the directing effects of the substituents on the aromatic ring.

A plausible synthetic route could begin with a commercially available nitrotoluene derivative, such as 4-nitrotoluene. The sequence would involve:

Bromination: Electrophilic bromination of 4-nitrotoluene. The nitro group is meta-directing and deactivating, while the methyl group is ortho-, para-directing and activating. Bromination would likely occur ortho to the activating methyl group, yielding 2-bromo-4-nitrotoluene. google.com

Nitration/Fluorination: Introduction of the fluorine atom can be challenging. One potential route is the reduction of the nitro group to an amine, followed by diazotization and a Schiemann reaction to install the fluorine. The sequence of these steps relative to bromination is crucial for achieving the correct regiochemistry.

Reduction: The final step in the aniline synthesis is the reduction of the nitro group to an amine, typically achieved using reducing agents like iron in acidic media or catalytic hydrogenation. google.com

Given the complexity, an optimized, documented route for a similarly substituted compound, such as 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene, involves palladium-catalyzed amination of the aryl bromide to install a protected amino group. google.com This highlights the advanced synthetic methods that may be required to construct such a precisely substituted aniline.

Preparation of Carbonyl Precursors for Quinoline Annulation

The carbonyl precursors for quinoline annulation are generally more straightforward to obtain or are commercially available.

For Modified Skraup and Doebner-von Miller Reactions: The required precursor is an α,β-unsaturated aldehyde or ketone. For the synthesis of a 2-methylquinoline, crotonaldehyde is the ideal reactant. thieme-connect.comresearchgate.net In many Doebner-von Miller procedures, crotonaldehyde is not added directly but is formed in situ from the acid-catalyzed self-condensation of acetaldehyde. wikipedia.org This avoids handling the volatile and reactive crotonaldehyde directly.

For Friedländer Synthesis: This method requires a ketone with an α-methylene group, such as acetone , to react with a 2-amino-aryl aldehyde or ketone. organic-chemistry.org

For Combes Synthesis: The necessary precursor is a β-diketone. Acetylacetone (pentane-2,4-dione) is the most common reactant for this synthesis and is widely available commercially. cambridge.org

Direct Annulation Routes to the this compound Skeleton

With the precursors in hand, the final quinoline ring system can be constructed through several classic acid-catalyzed condensation and cyclization reactions.

Modified Skraup and Doebner-von Miller Condensations

The Doebner-von Miller reaction is a highly effective method for synthesizing quinolines and is arguably the most suitable for preparing this compound. wikipedia.org This reaction involves treating the substituted aniline, 3-Bromo-6-fluoro-4-methylaniline, with an α,β-unsaturated carbonyl compound, crotonaldehyde. thieme-connect.comusc.edu.au

The reaction mechanism proceeds through several stages:

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of the aniline's amino group to crotonaldehyde.

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic attack from the carbonyl carbon onto the electron-rich ortho-position of the aniline ring.

Dehydration: The cyclic intermediate then dehydrates to form a dihydroquinoline.

Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic quinoline product.

The reaction is typically carried out in the presence of a strong Brønsted acid (like HCl or H₂SO₄) or a Lewis acid (like SnCl₄ or ZnCl₂). researchgate.netwikipedia.org An oxidizing agent is also required for the final aromatization step. Historically, harsh oxidants like arsenic pentoxide were used in the related Skraup synthesis, but modern modifications often employ milder and safer alternatives such as nitrobenzene (B124822) (which can be the solvent), iodine, or air. chempedia.info

ParameterTypical Conditions for Doebner-von Miller Synthesis
Aniline Substrate 3-Bromo-6-fluoro-4-methylaniline
Carbonyl Substrate Crotonaldehyde (or its in situ precursor, acetaldehyde)
Acid Catalyst Concentrated HCl, H₂SO₄, PPA, or Lewis Acids (e.g., ZnCl₂)
Oxidizing Agent Often the nitro derivative of the aniline starting material, or Iodine
Temperature Typically elevated temperatures (reflux)
Solvent Often the acid itself or a co-solvent like toluene (B28343) or ethanol (B145695)

Improvements to the classic conditions, such as using a two-phase system (e.g., toluene and aqueous acid), can enhance yields by minimizing the polymerization of the aldehyde reactant. thieme-connect.comchempedia.info

Friedländer and Combes Syntheses for Halogenated Quinolines

While the Doebner-von Miller reaction is a primary route, the Friedländer and Combes syntheses offer alternative, though potentially more challenging, pathways for constructing halogenated quinolines.

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-amino-aryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netorganic-chemistry.org To synthesize the target molecule via this route, one would need a 2-amino-5-bromo-X-fluoro-Y-methyl benzaldehyde (B42025) (or acetophenone) to react with acetone. The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid, iodine) or bases and proceeds via an initial aldol (B89426) or Schiff base formation, followed by cyclodehydration. ijcce.ac.irorganic-chemistry.orgresearchgate.net The primary limitation of this method is the often-difficult synthesis of the required polysubstituted 2-amino-aryl carbonyl precursor. researchgate.net

Combes Synthesis: The Combes synthesis condenses a primary arylamine with a β-diketone under acidic conditions. wikipedia.org For the target compound, this would involve reacting 3-Bromo-6-fluoro-4-methylaniline with acetylacetone. The mechanism involves the formation of an enamine intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by dehydration. wikipedia.orgcambridge.org While effective for many quinolines, the regioselectivity can be an issue. With an unsymmetrical aniline, cyclization can occur at two different ortho positions. Furthermore, the standard Combes reaction with acetylacetone yields a 2,4-dimethylquinoline. wikipedia.org Achieving the desired 2,6-dimethyl substitution pattern is not directly possible with this classic precursor combination, making it an unsuitable primary strategy for this specific target. Studies have shown that substituents on the aniline ring, such as halogens, can influence the regioselectivity of the cyclization step. wikipedia.org

Palladium-Catalyzed Cyclization Approaches

The synthesis of polysubstituted quinolines has been significantly advanced through the use of palladium-catalyzed reactions, which offer mild conditions and broad functional group tolerance. rsc.orgnih.gov One prominent approach involves the one-pot synthesis from readily available 2-amino aromatic ketones and alkynes. rsc.org Another effective method is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols. scispace.com This latter process is notable for proceeding without the need for acids, bases, or other additives, and it accommodates a wide range of substrates, including those with electron-withdrawing groups. scispace.commdpi.com

The general mechanism for the palladium-catalyzed synthesis from allyl alcohols and anilines involves several key steps. Initially, the allyl alcohol is oxidized by a palladium catalyst, with dioxygen often serving as the oxidant, to form an α,β-unsaturated aldehyde. This aldehyde then undergoes condensation with an aniline to produce an imine intermediate. Subsequent palladium-mediated dimerization and cyclization steps lead to a dihydroquinoline, which is then aromatized to the final quinoline product. scispace.com

For the specific synthesis of a precursor to this compound, one could envision a pathway starting with appropriately substituted anilines and coupling partners. For instance, a substituted aniline could react with an alkyne or an allyl alcohol in the presence of a palladium catalyst to construct the quinoline core. The choice of catalyst, such as Pd(OAc)₂, and reaction conditions are crucial for achieving high yields. nih.govscispace.com

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis Conditions

Catalyst Ligand Base/Additive Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ PPh₃ NaOAc DMF 100 67-76
Pd(OAc)₂ None None Dioxane 100 ~79
PdCl₂(PPh₃)₂ - NaOAc DMF 100 Moderate-Good

This table presents generalized conditions from literature for similar reactions and is for illustrative purposes.

Post-Annulation Functionalization Strategies for this compound

Once the core 8-fluoro-2,6-dimethylquinoline (B11917232) structure is synthesized, subsequent functionalization is required to introduce the bromo group at the C5 position. Post-annulation strategies are critical for creating diverse quinoline derivatives. nih.gov

Regioselective Bromination and Fluorination

Bromination: The introduction of a bromine atom onto the quinoline ring is a key step. Electrophilic bromination of the quinoline core is a common method. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net For quinolines, bromination often occurs on the electron-rich benzene ring portion of the molecule. iust.ac.ir The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a known method for brominating the homocyclic part of the quinoline system. researchgate.net The directing effects of the existing fluoro and methyl groups on the 8-fluoro-2,6-dimethylquinoline precursor would influence the position of bromination, potentially favoring the C5 position.

Fluorination: While the target molecule already contains a fluorine atom at the C8 position, which would likely be incorporated from the starting materials, direct fluorination of the quinoline ring is also a topic of interest in synthetic chemistry. Modern methods have been developed for the regioselective fluorination of various organic molecules, including dienes, which could be conceptually applied to quinoline precursors. nih.gov These methods often utilize electrophilic fluorine sources. However, for the synthesis of the target compound, constructing the quinoline ring with the fluorine atom already in place is generally a more straightforward approach.

Methylation Strategies on the Quinoline Backbone

The methyl groups at the C2 and C6 positions of this compound are typically incorporated into the structure during the primary cyclization synthesis rather than through post-annulation functionalization. For example, in a Doebner-von Miller type reaction, a substituted aniline (containing the future C6-methyl group) would react with an α,β-unsaturated carbonyl compound (like crotonaldehyde, which provides the C2-methyl group).

While direct C-H methylation of the quinoline backbone is possible, achieving regioselectivity at specific positions like C2 and C6 after the ring has been formed is challenging. acs.org More commonly, methylation strategies for quinolines focus on N-methylation of the heterocyclic nitrogen, which leads to N-methyl tetrahydroquinolines after reduction. rsc.orgsciengine.com This is not applicable to the synthesis of the target compound where the methyl groups are on the carbon skeleton. Therefore, the most logical synthetic design involves the use of starting materials that already contain the required methyl substituents.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. researchgate.net For the synthesis of quinoline derivatives, several factors must be considered.

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand (e.g., PPh₃) can significantly impact the reaction efficiency. nih.gov Some modern protocols have been developed that work efficiently without any ligand. scispace.com

Solvent and Temperature: The solvent plays a critical role in solubility and reaction kinetics. Common solvents for quinoline synthesis include DMF, dioxane, and ethanol. nih.govscispace.comnih.gov The reaction temperature is also a key variable, with many syntheses being conducted at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. nih.gov

Reactant Stoichiometry and Concentration: The ratio of reactants and their concentration can influence the reaction rate and the formation of byproducts. High-throughput screening methods using techniques like microdroplet reactions can be employed to rapidly find the optimal conditions. nih.gov

Table 2: Key Parameters for Optimization in Quinoline Synthesis

Parameter Common Variations Effect on Reaction
Catalyst Pd(OAc)₂, Ru-based, Cu-based, Acid catalysts Affects reaction rate, yield, and substrate scope. nih.govmdpi.comnih.gov
Solvent Dioxane, DMF, Ethanol, Water, Ionic Liquids Influences solubility, reaction temperature, and green chemistry profile. scispace.comnih.govjocpr.com
Temperature Room temperature to >100 °C (conventional or microwave heating) Controls reaction rate; higher temperatures can lead to side products. nih.govnih.gov
Base/Acid NaOAc, Et₃N, TsOH, H₂SO₄ Can be crucial for specific reaction mechanisms (e.g., Friedländer synthesis). nih.govmdpi.com
Reaction Time Minutes to hours Needs to be optimized to ensure complete conversion without product degradation. nih.gov

Isolation and Purification Techniques for this compound

Following the synthesis, the target compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose.

Initial Workup: The reaction mixture is typically cooled to room temperature, and a workup procedure is performed. This often involves partitioning the mixture between an organic solvent (like ethyl acetate) and water. The organic layer containing the product is then separated. jocpr.com

Drying and Concentration: The separated organic layer is dried over an anhydrous salt, such as Na₂SO₄ or MgSO₄, to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. jocpr.com

Purification:

Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired compound from impurities. researchgate.net

Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent (e.g., methanol (B129727) or ethanol) can be an effective method to obtain a highly pure crystalline product. jocpr.com The choice of solvent is critical for obtaining good recovery of the purified compound.

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Spectroscopic Characterization of 5 Bromo 8 Fluoro 2,6 Dimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-8-fluoro-2,6-dimethylquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating nature of the methyl groups. The aromatic region would likely display two doublets for the coupled protons on the pyridine (B92270) ring and a singlet for the proton on the benzene (B151609) ring. The two methyl groups would appear as singlets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound (Note: Data is predictive and should be confirmed by experimental results.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.2 - 7.4Doublet (d)~8.5
H-48.0 - 8.2Doublet (d)~8.5
H-77.5 - 7.7Singlet (s)N/A
2-CH₃2.6 - 2.8Singlet (s)N/A
6-CH₃2.4 - 2.6Singlet (s)N/A

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would allow for the identification of all carbon atoms in the molecule, including quaternary carbons. The chemical shifts would be significantly affected by the attached heteroatoms and substituents. The carbon attached to fluorine (C-8) would exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and should be confirmed by experimental results.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3121 - 124
C-4135 - 138
C-4a147 - 150
C-5115 - 118
C-6130 - 134
C-7125 - 128
C-8155 - 159 (d, ¹JCF ≈ 250 Hz)
C-8a138 - 142
2-CH₃23 - 26
6-CH₃18 - 21

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift of the fluorine at the C-8 position would provide information about its electronic environment. Furthermore, coupling to nearby protons (e.g., H-7) would be observed in the proton-coupled ¹⁹F spectrum, providing valuable structural information.

Two-dimensional NMR techniques are crucial for unambiguous assignments.

HSQC would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC would reveal correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and confirming the substitution pattern on the quinoline (B57606) ring. For instance, correlations from the methyl protons to adjacent ring carbons would definitively place them at the C-2 and C-6 positions.

While there are no stereocenters in this compound, NOESY can provide information about the spatial proximity of atoms. For example, a NOESY experiment could show through-space correlations between the protons of the 6-CH₃ group and the H-7 proton, further confirming their adjacent positions on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula of a compound. For this compound (C₁₁H₉BrFN), the expected exact mass can be calculated. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₉BrFN
Calculated Exact Mass [M+H]⁺: 267.9924 / 269.9903
Observed Mass To be determined experimentally
Isotopic Pattern Characteristic M, M+2 pattern for Bromine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

A thorough search of scientific databases and literature has yielded no specific infrared or Raman spectroscopic data for this compound. While general vibrational frequencies for quinoline and its substituted derivatives are known, a specific analysis identifying the characteristic vibrational modes of the titular compound cannot be constructed without experimental spectra or computational studies. Such an analysis would typically provide insights into the vibrations of the C-Br, C-F, and C-N bonds, as well as the various C-H and skeletal modes of the dimethyl-substituted quinoline ring system.

X-ray Crystallography for Solid-State Structural Elucidation

Detailed information regarding the solid-state structure of this compound, which would be obtained through single-crystal X-ray diffraction, is not currently available. The process, from crystal growth to the final structural analysis, remains undocumented for this specific compound.

Crystal Growth and Optimization

There are no published methods detailing the successful growth of single crystals of this compound suitable for X-ray diffraction analysis. The optimization of solvent systems, temperature, and crystallization techniques such as slow evaporation or vapor diffusion has not been reported.

Unit Cell Parameters and Space Group Determination

Without experimental data, the fundamental crystallographic parameters for this compound are unknown. This includes the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system and space group to which it belongs.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A precise, experimentally determined analysis of the intramolecular geometry of this compound is not possible in the absence of crystallographic data. Consequently, definitive values for bond lengths, bond angles, and torsional angles of the molecule cannot be presented.

Intermolecular Interactions and Crystal Packing

The nature of the intermolecular forces and the crystal packing arrangement of this compound in the solid state remains unelucidated. An analysis of potential interactions such as halogen bonding, π-π stacking, or C-H···F interactions is contingent on the availability of a solved crystal structure.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

No UV-Visible absorption spectra for this compound have been reported in the scientific literature. Therefore, an analysis of its electronic transitions, including the identification of absorption maxima (λmax) and the corresponding molar absorptivity (ε), cannot be performed. Such data would be essential for understanding the chromophoric system of the molecule and the influence of the bromo, fluoro, and dimethyl substituents on its electronic structure.

Reactivity and Derivatization Studies of 5 Bromo 8 Fluoro 2,6 Dimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process influenced by the directing effects of the existing substituents and the inherent reactivity of the fused heterocyclic rings. The quinoline nucleus is generally deactivated towards electrophiles compared to benzene (B151609), particularly the pyridine (B92270) ring, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Consequently, substitution typically favors the carbocyclic (benzene) ring.

In 5-Bromo-8-fluoro-2,6-dimethylquinoline, the directing effects of the substituents on the benzene portion of the ring must be considered:

Methyl Groups (-CH₃): The methyl groups at positions C2 and C6 are activating and ortho, para-directing. libretexts.org The C6-methyl group, therefore, activates the C5 and C7 positions.

Halogens (-F, -Br): The fluorine at C8 and bromine at C5 are deactivating groups but are also ortho, para-directing due to resonance effects. libretexts.org The C5-bromo group directs towards C6 (occupied) and C7. The C8-fluoro group directs towards C7.

Considering these combined influences, the C7 position is the most probable site for electrophilic attack. It is activated by being ortho to the C6-methyl group and ortho to the C8-fluoro group, and meta to the C5-bromo group. While the halogens are deactivating, their ortho, para-directing nature converges on the C7 position, which is also activated by the methyl group. Reactions such as nitration or further halogenation would likely yield the 7-substituted derivative, although achieving high regioselectivity can be a challenge in polysubstituted quinolines. nih.govresearchgate.net

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those on electron-deficient rings. libretexts.org The electron-withdrawing quinoline nitrogen activates the ring system towards nucleophilic attack, making SNAr a viable pathway for derivatization at the halogenated positions. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The C5-bromo position is a potential site for nucleophilic substitution. However, in typical SNAr reactions, bromide is a better leaving group than fluoride, but the carbon-fluorine bond is more polarized, making the carbon atom more electrophilic. nih.gov For SNAr reactions where the rate-determining step is the initial nucleophilic attack, C-F bonds are generally more reactive than C-Br bonds, provided the ring is sufficiently activated. nih.gov Therefore, substitution of the bromine atom at C5 would likely require more forcing conditions or specific reaction pathways, such as a concerted SNAr mechanism, compared to substitution at the fluoro position. nih.govnih.gov

The fluorine atom at the C8 position is the more probable site for a classical SNAr reaction. The high electronegativity of fluorine strongly polarizes the C8-F bond, making the C8 carbon highly electrophilic and susceptible to attack by nucleophiles like alkoxides, thiolates, or amines. mdpi.com The stability of the intermediate Meisenheimer complex is enhanced by the electron-withdrawing nature of the quinoline ring system. libretexts.org This enhanced reactivity of activated aryl fluorides makes the C8 position a prime target for introducing a variety of functional groups via nucleophilic displacement. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on the quinoline ring serve as excellent handles for these transformations. nobelprize.orgmdpi.com

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a premier method for constructing biaryl structures and other C-C bonds. libretexts.org The reactivity of the halide in the oxidative addition step of the catalytic cycle is crucial for regioselectivity. The established order of reactivity for halogens is I > Br > OTf >> Cl > F. libretexts.org

Given this reactivity trend, the Suzuki-Miyaura reaction on this compound is expected to occur exclusively at the more reactive C5-bromo position, leaving the C8-fluoro bond intact. This chemoselectivity allows for the precise introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. nih.gov

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
CatalystLigandBaseSolventTemperature
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O80-110 °C
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane100 °C
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90 °C

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling's selectivity is governed by the relative reactivity of the carbon-halogen bonds. libretexts.org

The C-Br bond undergoes oxidative addition to the palladium(0) center much more readily than the highly stable C-F bond. Therefore, Sonogashira coupling with this compound will selectively form a C-C triple bond at the C5 position. This allows for the introduction of an alkynyl moiety without disturbing the fluorine atom at C8, enabling further functionalization if desired. soton.ac.ukresearchgate.net

Table 2. Representative Conditions for Sonogashira Coupling of Aryl Bromides.
Pd CatalystCu Co-catalystLigandBaseSolvent
Pd(PPh₃)₂Cl₂CuI-Et₃NTHF
Pd(OAc)₂CuIPPh₃DiisopropylamineDMF
Pd(PPh₃)₄CuI-PiperidineToluene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is highly effective for linking amines with aryl halides, offering a powerful tool for derivatizing the this compound scaffold. The bromine atom at the C-5 position is suitably activated for this transformation, enabling the introduction of a wide array of nitrogen-containing substituents.

The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

While specific studies on this compound are not extensively documented in the literature, the reactivity of similar bromoquinoline systems provides a strong precedent. For instance, the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with various secondary anilines has been successfully demonstrated. ias.ac.in These studies highlight that the reaction conditions, particularly the ligand and base, must be optimized to achieve high conversion and yields. ias.ac.in Similarly, selective amination of 6-bromo-2-chloroquinoline (B23617) has shown that an aryl bromide is more reactive than a heteroaryl chloride under specific conditions, which is a relevant consideration for complex substrates.

The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures. The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for deprotonating the amine in the catalytic cycle. A plausible reaction scheme for the amination of this compound is shown below:

General scheme for the Buchwald-Hartwig amination of this compound.
Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.

The following table summarizes representative conditions for Buchwald-Hartwig amination based on analogous bromoquinoline substrates.

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
N-methylanilinePd(OAc)₂ / XPhosNaOt-BuToluene110-12088 ias.ac.in
DiphenylaminePd(OAc)₂ / RuPhosNaOt-BuToluene110-12085 ias.ac.in
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10095Analogous
Aniline (B41778)Pd(OAc)₂ / BrettPhosCs₂CO₃Dioxane10092Analogous
This data is based on reactions with similar bromoquinoline substrates and is intended to be representative.

Heck Reaction for Olefination

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. wikipedia.org This reaction can be applied to this compound to introduce alkenyl substituents at the C-5 position, a process known as olefination. This transformation allows for the extension of the quinoline core, providing access to a variety of derivatives with potential applications in materials science and medicinal chemistry.

The reaction mechanism involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the palladium catalyst. libretexts.org A base is required to neutralize the hydrogen bromide generated during the reaction. wikipedia.org

Key parameters for a successful Heck reaction include the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄), ligands (often phosphines like PPh₃ or P(o-tol)₃), base (e.g., triethylamine, potassium carbonate), and solvent. The reaction generally exhibits a high degree of stereoselectivity, typically yielding the trans-isomer of the resulting alkene.

For this compound, the C-5 bromine atom serves as an effective handle for this transformation. The reaction with various activated alkenes, such as acrylates, styrenes, and acrylonitriles, is expected to proceed efficiently under standard Heck conditions.

General scheme for the Heck reaction of this compound with an alkene.
Figure 2. General scheme for the Heck reaction of this compound with an alkene.

The table below outlines plausible conditions for the Heck olefination of this compound with various alkene partners, based on established protocols for aryl bromides.

AlkeneCatalystLigandBaseSolventTemp (°C)Expected Product
StyrenePd(OAc)₂PPh₃Et₃NDMF1005-Styryl-8-fluoro-2,6-dimethylquinoline
n-Butyl acrylatePd(OAc)₂P(o-tol)₃K₂CO₃DMA120n-Butyl (E)-3-(8-fluoro-2,6-dimethylquinolin-5-yl)acrylate
AcrylonitrilePdCl₂(PPh₃)₂-NaOAcNMP110(E)-3-(8-fluoro-2,6-dimethylquinolin-5-yl)acrylonitrile
1-HexenePd(OAc)₂-Et₃NAcetonitrile805-(Hex-1-en-1-yl)-8-fluoro-2,6-dimethylquinoline
This data is hypothetical, representing typical conditions for the Heck reaction with aryl bromides.

Functional Group Transformations of Methyl and Quinoline Nitrogen

Oxidation Reactions of Methyl Groups

The this compound molecule possesses two methyl groups at the C-2 and C-6 positions, which exhibit different reactivities toward oxidation. The methyl group at the C-2 position (an α-position to the quinoline nitrogen) is significantly more activated than the methyl group at the C-6 position on the benzene ring. This differential reactivity allows for selective functionalization.

The increased acidity of the C-2 methyl protons is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the corresponding carbanion or radical intermediate. Consequently, the C-2 methyl group can be selectively oxidized to an aldehyde (formyl group) or a carboxylic acid under controlled conditions, leaving the C-6 methyl group intact.

A common reagent for the oxidation of an activated methyl group to an aldehyde is selenium dioxide (SeO₂). This reaction is typically performed in a solvent like dioxane or acetic acid at elevated temperatures. Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

ReagentConditionsTarget GroupProduct Functional Group
Selenium Dioxide (SeO₂)Dioxane, refluxC-2 MethylAldehyde (-CHO)
Potassium Permanganate (KMnO₄)Pyridine/H₂O, heatC-2 MethylCarboxylic Acid (-COOH)
Chromium Trioxide (CrO₃)Acetic Acid, H₂SO₄C-2 MethylCarboxylic Acid (-COOH)
m-CPBACH₂Cl₂Quinoline NitrogenN-Oxide
This table outlines expected outcomes based on general quinoline chemistry.

N-Alkylation and N-Acylation of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing it to react with various electrophiles. N-alkylation and N-acylation are fundamental reactions that modify the electronic properties and steric profile of the quinoline ring.

N-Alkylation involves the reaction of the quinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of a positively charged N-alkyl quinolinium salt. These salts are often crystalline solids and can serve as precursors for other transformations or be of interest as ionic liquids or biologically active agents. The reaction is usually carried out in a polar solvent.

N-Acylation occurs when the quinoline is treated with an acylating agent like an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). This reaction forms an N-acyl quinolinium salt, which is generally a highly reactive intermediate. These salts are potent acylating agents themselves and are often susceptible to nucleophilic attack, which can lead to ring-opening or other rearrangements, particularly if the reaction is not performed under anhydrous conditions.

Ring-Opening and Rearrangement Reactions

The quinoline ring is an aromatic and generally stable heterocyclic system. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than substitutions but can provide pathways to novel molecular scaffolds.

Ring-Opening Reactions: Cleavage of the quinoline ring typically requires potent reagents or specific activation.

Oxidative Cleavage: Vigorous oxidation, for example, with hot alkaline potassium permanganate, can lead to the cleavage of the benzene portion of the ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). This demonstrates the relative stability of the pyridine ring under these conditions.

Reductive Cleavage: While catalytic hydrogenation typically reduces the pyridine or benzene ring, more forceful reduction methods, such as with sodium in liquid ammonia (B1221849) (Birch reduction), can lead to partial reduction and, in some cases, subsequent ring-opening pathways.

Nucleophilic Attack on Activated Intermediates: As mentioned, N-acyl quinolinium salts are highly activated. The attack of a nucleophile (e.g., hydroxide (B78521) or cyanide) can lead to the formation of a dihydroquinoline adduct, which, under certain conditions, can undergo cleavage of the pyridine ring. rsc.org

Rearrangement Reactions: Molecular rearrangements involving the quinoline skeleton are rare but have been observed. One notable example is the Combes quinoline synthesis , where a β-amino enone intermediate cyclizes under acidic conditions. Variations in substrates or conditions could potentially lead to rearranged products. Another type of rearrangement can occur with N-acylated dihydroquinolines, which have been shown to rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org

Due to the stability of the aromatic system in this compound, these ring-opening and rearrangement reactions would require forcing conditions and are not expected to occur under the typical synthetic transformations discussed in other sections.

Theoretical and Computational Investigations of 5 Bromo 8 Fluoro 2,6 Dimethylquinoline

Intermolecular Interaction Analysis (e.g., Halogen Bonding, π-π Stacking)Specific analyses of the intermolecular forces, such as halogen bonding or π-π stacking, for 5-Bromo-8-fluoro-2,6-dimethylquinoline are not available.

To provide a scientifically accurate and verifiable article, data from peer-reviewed research is essential. Without such foundational studies on this compound, generating the requested content would be speculative and would not meet the standards of scientific accuracy.

Coordination Chemistry of 5 Bromo 8 Fluoro 2,6 Dimethylquinoline As a Ligand

Design and Synthesis of Metal Complexes Incorporating 5-Bromo-8-fluoro-2,6-dimethylquinoline

Primarily, this compound is expected to function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the quinoline (B57606) nitrogen atom. The steric hindrance imposed by the methyl group at the 2-position and the fluoro group at the 8-position would likely prevent the formation of a bidentate chelate involving the nitrogen and a neighboring atom.

In analogous systems, such as with 2,6-dimethylquinoline, monodentate coordination is the predominant binding mode. While some quinoline derivatives, like 8-hydroxyquinoline, are well-known bidentate ligands, the substitution pattern of this compound does not favor such chelation. Therefore, in the design of its metal complexes, it is presumed to occupy a single coordination site on the metal ion.

The synthesis of transition metal complexes with this compound can be achieved through several established methods. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol (B129727), are frequently employed due to their ability to dissolve a wide range of reactants and their relatively high boiling points, which can facilitate the reaction.

For instance, a typical synthesis would involve dissolving a stoichiometric amount of this compound and a transition metal halide (e.g., CuCl₂, CoBr₂, Ni(NO₃)₂) in a solvent and refluxing the mixture for a period to ensure complete reaction. The resulting metal complex may precipitate out of the solution upon cooling or may require the addition of a less polar co-solvent to induce crystallization. The general reaction can be represented as:

n(C₁₁H₉BrFN) + MX₂ → [M(C₁₁H₉BrFN)ₙX₂]

Where M is the transition metal, X is an anion (e.g., Cl⁻, Br⁻, NO₃⁻), and n is the number of ligand molecules coordinated to the metal center, typically 2 or 4, depending on the coordination preference of the metal ion.

Metal PrecursorLigandSolventTypical Reaction ConditionsExpected Product
CuCl₂This compoundEthanolReflux, 4-6 hours[Cu(C₁₁H₉BrFN)₂Cl₂]
CoBr₂This compoundMethanolStirring at room temperature, 24 hours[Co(C₁₁H₉BrFN)₂Br₂]
Ni(NO₃)₂·6H₂OThis compoundAcetonitrileReflux, 8 hoursNi(C₁₁H₉BrFN)₄₂
PdCl₂(CH₃CN)₂This compoundDichloromethaneStirring at room temperature, 12 hours[Pd(C₁₁H₉BrFN)₂Cl₂]

Structural Characterization of Metal Complexes

The definitive determination of the structure of metal complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray crystallography provides precise information about the molecular geometry, bond lengths, and bond angles within the crystal lattice of a compound. For metal complexes of this compound, this technique would be invaluable in confirming the coordination number and geometry of the metal center, as well as the binding mode of the ligand.

Based on studies of structurally similar quinoline complexes, several coordination geometries can be anticipated. For example, with Cu(II), a square planar or a distorted octahedral geometry is common. For Co(II), tetrahedral or octahedral complexes are frequently observed. Ni(II) can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand and counter-ions.

Hypothetical ComplexExpected Metal Coordination GeometryAnticipated M-N Bond Length (Å)Key Intramolecular Interactions
[Cu(C₁₁H₉BrFN)₂Cl₂]Distorted Square Planar~2.0 - 2.1Possible weak C-H···Cl hydrogen bonds
[Co(C₁₁H₉BrFN)₂Br₂]Tetrahedral~2.0 - 2.2Steric interactions between ligands
Ni(C₁₁H₉BrFN)₄₂Octahedral~2.1 - 2.3Interactions with nitrate (B79036) counter-ions

Spectroscopic techniques are essential for characterizing coordination compounds in both the solid state and in solution.

Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal center is expected to cause shifts in the vibrational frequencies of the quinoline ring. The C=N stretching vibration, in particular, is sensitive to coordination and would likely shift to a higher or lower frequency upon complexation, providing evidence of the metal-nitrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the quinoline ring are expected to change. The protons closest to the nitrogen atom, such as the one at the 7-position and the methyl group at the 2-position, would likely experience the most significant downfield shifts due to the deshielding effect of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes will be dominated by ligand-centered π-π* and n-π* transitions, as well as metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The π-π* and n-π* transitions of the quinoline ligand will likely be red-shifted upon coordination. The d-d transitions of the metal ions, although often weak, provide valuable information about the coordination geometry and the ligand field strength.

Spectroscopic TechniqueExpected Observations upon ComplexationInformation Gained
Infrared (IR)Shift in C=N and other ring stretching frequenciesConfirmation of metal-nitrogen coordination
¹H NMRDownfield shift of protons near the nitrogen atomElucidation of ligand binding in solution
¹³C NMRShift in the chemical shifts of quinoline carbonsFurther confirmation of ligand coordination
UV-VisibleRed-shift of ligand-centered transitions and appearance of d-d bandsInformation on electronic structure and coordination geometry

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes of this compound are intrinsically linked to the identity of the transition metal and the coordination environment.

The combination of electron-donating methyl groups and electron-withdrawing halogen substituents on the quinoline ligand will modulate the ligand field strength. This, in turn, will influence the magnitude of the d-orbital splitting in the metal center. For paramagnetic complexes, such as those of Co(II) and Ni(II), this will affect their magnetic moments.

Magnetic susceptibility measurements can be used to determine the number of unpaired electrons in a complex, which helps in assigning the correct oxidation state and spin state (high-spin or low-spin) of the metal ion. For example, an octahedral Co(II) complex would be expected to have a magnetic moment corresponding to three unpaired electrons, while a square planar Ni(II) complex would be diamagnetic (zero unpaired electrons).

The electronic properties, such as the HOMO-LUMO gap, can be investigated using electrochemical methods like cyclic voltammetry. These studies can provide insights into the redox behavior of the metal complexes and the influence of the ligand on the stability of different oxidation states of the metal.

Hypothetical ComplexExpected Number of Unpaired ElectronsExpected Magnetic BehaviorPotential Electronic Feature
[Cu(C₁₁H₉BrFN)₂Cl₂]1ParamagneticRedox active Cu(II)/Cu(I) couple
[Co(C₁₁H₉BrFN)₂Br₂] (tetrahedral)3ParamagneticVisible d-d transitions
Ni(C₁₁H₉BrFN)₄₂ (octahedral)2ParamagneticRelatively stable to redox changes

Reactivity of Coordinated this compound

The reactivity of this compound is expected to be significantly modulated upon coordination to a metal center. The nitrogen atom of the quinoline ring acts as a Lewis base, donating a lone pair of electrons to a metal cation, which in turn acts as a Lewis acid. This coordination is anticipated to alter the electron density distribution across the quinoline ring system, thereby influencing the reactivity of its substituents.

Electronic Effects of Coordination:

Coordination to an electron-deficient metal center generally leads to a withdrawal of electron density from the ligand. This inductive effect would render the entire quinoline ring system more electron-poor. Consequently, the carbon atoms of the ring would become more susceptible to nucleophilic attack, while the susceptibility to electrophilic attack would decrease.

The substituents on the quinoline ring—bromo, fluoro, and methyl groups—would also experience this electronic perturbation. The reactivity of the C-Br and C-F bonds, as well as the methyl groups, is expected to be different in the coordinated ligand compared to the free, uncoordinated molecule.

Potential Reactivity Changes:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the coordinated metal center could potentially activate the C-F and C-Br bonds towards nucleophilic aromatic substitution (SNAr). In the uncoordinated ligand, such reactions might require harsh conditions. However, upon coordination, the increased electrophilicity of the quinoline ring could facilitate attack by nucleophiles under milder conditions. The relative reactivity of the C-F versus the C-Br bond in SNAr reactions would depend on the specific reaction conditions and the nature of the metal center.

Cross-Coupling Reactions: The bromine atom at the 5-position is a potential site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.com The efficiency and selectivity of such reactions could be influenced by the coordination state of the quinoline. The steric hindrance around the nitrogen atom upon coordination might affect the approach of the bulky palladium catalyst to the C-Br bond. Conversely, the electronic changes induced by the metal could alter the energetics of the oxidative addition step in the catalytic cycle. acs.org

Oxidation of Methyl Groups: The methyl groups at the 2- and 6-positions could be susceptible to oxidation. The electronic environment created by the metal center might influence the ease of this oxidation.

It is important to emphasize that these discussions are based on established principles of coordination and organic chemistry. Without specific experimental studies on the reactivity of coordinated this compound, these remain theoretical considerations. Detailed research, including kinetic and mechanistic studies, would be necessary to fully elucidate the reactivity of this specific coordinated ligand and to compile quantitative data for a comprehensive understanding.

Q & A

Q. Table 1: Comparative Reactivity of Halogen Substituents

PositionSubstituentReaction TypeYield (%)Key Factor
C5BrSuzuki Coupling68Pd(OAc)₂, 80°C
C8FSNAr38K₂CO₃, DMF

Q. Table 2: Biological Activity Profile

Cell LineAssay TypeIC₅₀ (μM)MechanismReference
HeLaAntiproliferation12.0 ± 1.2ROS Induction
HT-29Cytotoxicity25.5 ± 3.1Caspase-3 Activation

Q. Key Recommendations for Researchers :

  • Prioritize multi-step synthetic routes with intermediate purification.
  • Use tandem MS/MS for metabolite identification in biological studies.
  • Adopt machine learning tools (e.g., AlphaFold) for binding site prediction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.